

Application Note: Succinic Anhydride- $^{13}\text{C}_2$ Workflow for Relative Protein Quantification

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Compound of Interest

Compound Name: Succinic anhydride- $^{13}\text{C}_2$

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Audience: Researchers, scientists, and drug development professionals.

Introduction

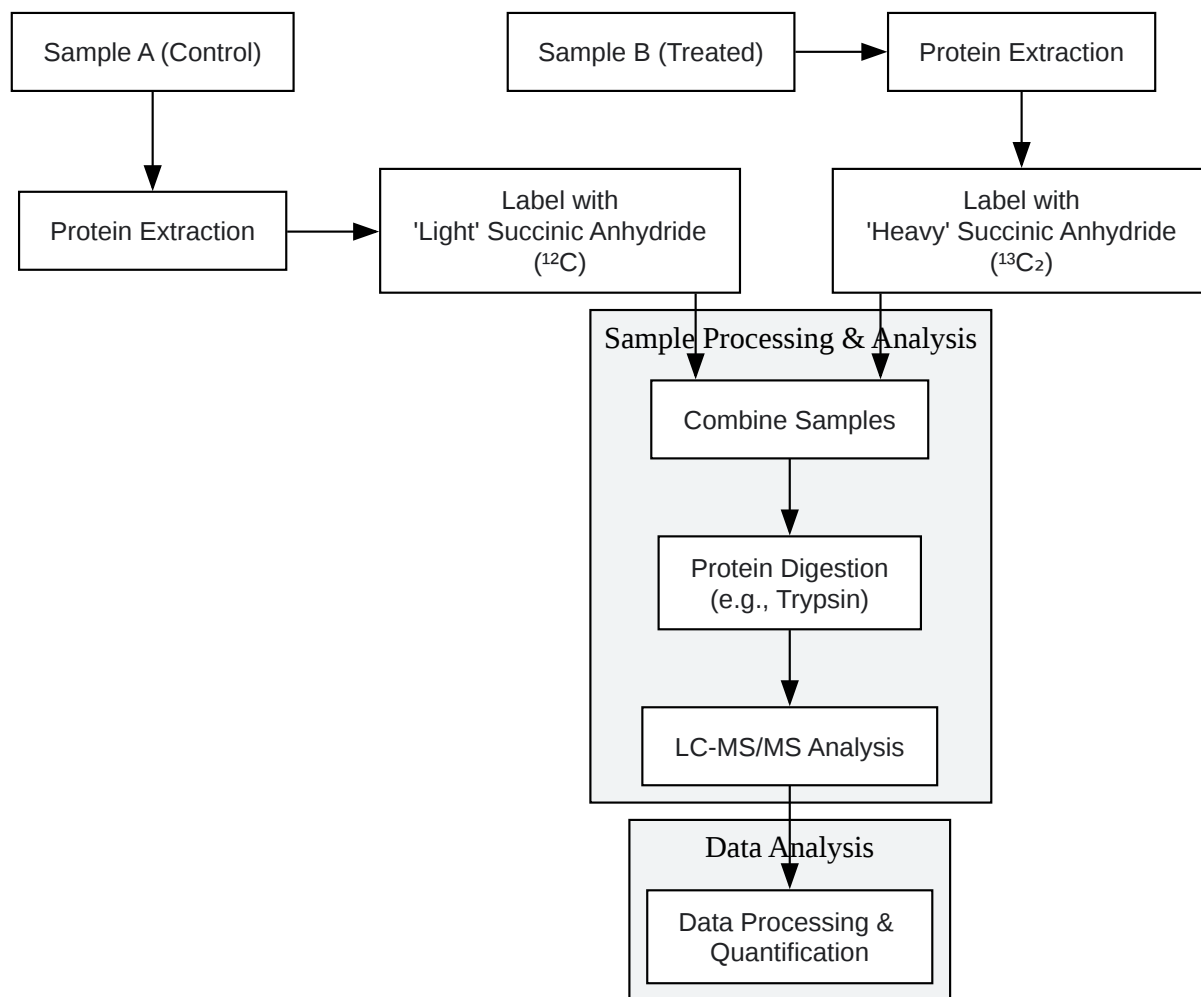
Stable isotope labeling combined with mass spectrometry has become an indispensable tool for accurate relative and absolute quantification of proteins in complex biological samples. Chemical labeling methods offer a versatile alternative to metabolic labeling (like SILAC) and can be applied to a wide range of sample types. This application note details a robust workflow for relative protein quantification using ^{12}C - and $^{13}\text{C}_2$ -succinic anhydride for differential labeling of primary amino groups in proteins.

Succinic anhydride reacts specifically and efficiently with the ϵ -amino group of lysine residues and the α -amino group of protein N-termini.[1] By using the "light" (^{12}C) and "heavy" ($^{13}\text{C}_2$) isotopic forms of succinic anhydride, two different protein samples (e.g., control vs. treated) can be differentially labeled. The labeled samples are then combined, digested, and analyzed by mass spectrometry (MS). The relative abundance of a protein or peptide in the two samples is determined by comparing the signal intensities of the light and heavy isotopic pairs in the mass spectrum. This method provides a mass difference of 2 Da for each labeling site between the heavy and light labeled peptides, enabling straightforward quantification.[2][3]

Experimental Workflow

The overall experimental workflow for relative protein quantification using succinic anhydride- $^{13}\text{C}_2$ labeling is depicted below. It involves protein extraction, labeling with the light and heavy

isotopes, combining the samples, enzymatic digestion, followed by LC-MS/MS analysis and data processing.

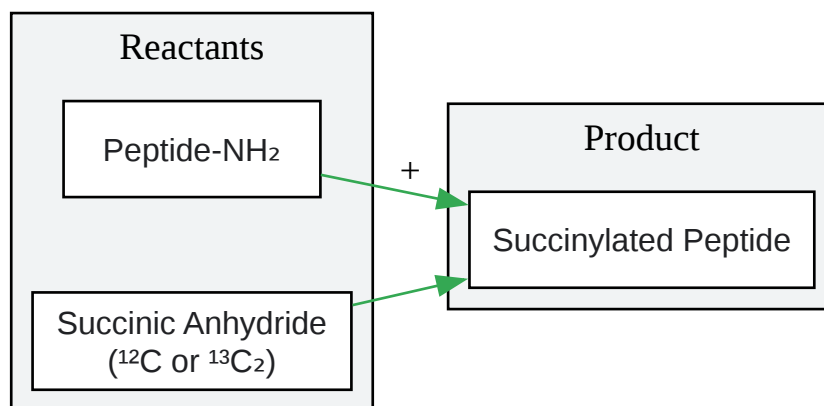


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Caption: Experimental workflow for succinic anhydride-¹³C₂ labeling.

Signaling Pathway Visualization

The succinylation of lysine residues, which is the basis of this labeling technique, is also a naturally occurring post-translational modification (PTM) that can impact protein function and signaling. The diagram below illustrates the chemical reaction of succinic anhydride with a primary amine on a peptide.



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Caption: Chemical reaction of succinic anhydride with a primary amine.

Experimental Protocols

Materials:

- "Light" Succinic Anhydride (¹²C)
- "Heavy" Succinic Anhydride-1,4-¹³C₂ (Isotopic purity ≥99 atom % ¹³C)[2]
- Urea
- Triethylammonium bicarbonate (TEAB) buffer
- Dithiothreitol (DTT)
- Iodoacetamide (IAA)
- Trypsin (MS-grade)
- Solvents for LC-MS analysis (e.g., acetonitrile, formic acid)

Protocol:

- Protein Extraction and Preparation:
 - Extract proteins from control and treated samples using a suitable lysis buffer.
 - Determine the protein concentration for each sample using a standard protein assay (e.g., BCA).
 - For each sample, take an equal amount of protein (e.g., 100 µg) and bring it to a final concentration of 1 µg/µL in a buffer containing 8 M urea and 200 mM TEAB, pH 8.0.[\[4\]](#) It is crucial to use an amine-free buffer to prevent reaction with the succinic anhydride.[\[4\]](#)
- Reduction and Alkylation:
 - To the 100 µL protein sample, add DTT to a final concentration of 20 mM. Incubate at 37°C for 30 minutes with agitation.[\[4\]](#)
 - Add iodoacetamide to a final concentration of 40 mM. Incubate in the dark at room temperature for 30 minutes.[\[4\]](#)
- $^{12}\text{C}/^{13}\text{C}_2$ -Succinic Anhydride Labeling:
 - Prepare stock solutions of "light" and "heavy" succinic anhydride in an anhydrous solvent like DMSO. For example, dissolve succinic anhydride-d4 in anhydrous DMSO to obtain a 5 M solution.[\[4\]](#) (Note: Adapt concentration for $^{13}\text{C}_2$ succinic anhydride based on experimental needs).
 - To the control sample, add the "light" (^{12}C) succinic anhydride solution.
 - To the treated sample, add the "heavy" ($^{13}\text{C}_2$) succinic anhydride solution.
 - Incubate the reactions at room temperature for 1 hour with gentle mixing. The reaction is typically performed at a pH of ~8.
 - Quench the reaction by adding an amine-containing buffer, such as Tris or hydroxylamine.
- Sample Combination and Protein Digestion:

- Combine the "light" and "heavy" labeled protein samples in a 1:1 ratio.
- Dilute the urea concentration to less than 1 M by adding 50 mM TEAB buffer, pH 8.0.
- Add MS-grade trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.
- Peptide Desalting:
 - Desalt the digested peptide mixture using a C18 StageTip or a similar solid-phase extraction method.
 - Elute the peptides and dry them in a vacuum centrifuge.
- LC-MS/MS Analysis:
 - Reconstitute the dried peptides in a suitable buffer for LC-MS/MS analysis (e.g., 0.1% formic acid).
 - Analyze the peptide mixture using a high-resolution mass spectrometer coupled to a nano-flow liquid chromatography system.
 - The mass spectrometer should be operated in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode.
- Data Analysis:
 - Process the raw MS data using a suitable software package (e.g., MaxQuant, Proteome Discoverer, Skyline).
 - The software should be configured to search for succinylation of lysine and N-termini as a variable modification.
 - Specify the isotopic labels for quantification (e.g., light and heavy succinyl group).
 - The software will identify peptides and calculate the heavy-to-light (H/L) ratio for each peptide, which corresponds to the relative abundance of the protein in the two samples.

Quantitative Data Presentation

The following table presents example data from a hypothetical succinic anhydride- $^{13}\text{C}_2$ labeling experiment comparing a treated versus a control sample.

Protein ID	Gene Name	Peptide Sequence	H/L Ratio	Regulation	p-value
P02768	ALB	LVNEVTEFAK	2.15	Upregulated	0.001
P68871	HBB	VGGHGAHEY GAEALER	0.45	Downregulated	0.005
P00761	TRY1	IVGGFECAA QVPVDER	1.05	Unchanged	0.89
Q9Y6K5	PARK7	LIAYDIASD LR	3.50	Upregulated	<0.001
P62258	ACTG1	SYELPDGQV ITIGNER	0.98	Unchanged	0.92

Conclusion

The succinic anhydride- $^{13}\text{C}_2$ labeling workflow provides a reliable and accurate method for relative protein quantification. Its straightforward protocol and the stability of the chemical labels make it an attractive approach for a wide range of proteomics studies, including the analysis of post-translational modifications and the investigation of protein conformational changes.[5] The 2 Da mass difference per modification site allows for clear separation and quantification of isotopic pairs in the mass spectrometer. Careful execution of the protocol and appropriate data analysis are key to obtaining high-quality, reproducible results.

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References

- 1. Synthesis of d-labeled and unlabeled ethyl succinic anhydrides and application to quantitative analysis of peptides by isotope differential mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Succinic anhydride-1,4- $^{13}\text{C}_2$ ^{13}C = 99atom , = 99 CP 67519-25-9 [sigmaaldrich.com]
- 3. Isobaric Quantitative Protein Interaction Reporter Technology for Comparative Interactome Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantification of Site-specific Protein Lysine Acetylation and Succinylation Stoichiometry Using Data-independent Acquisition Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Monitoring protein conformational changes and dynamics using stable-isotope labeling and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
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